Introduction: The Significance of a Versatile Pyrazine Scaffold
Introduction: The Significance of a Versatile Pyrazine Scaffold
An In-Depth Technical Guide to the Chemical Properties of 5,6-Dimethylpyrazine-2-carboxylic Acid
This guide provides a comprehensive technical overview of 5,6-dimethylpyrazine-2-carboxylic acid, a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical properties, field-proven synthetic insights, and analytical methodologies to support its application in advanced scientific endeavors.
The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a cornerstone in the architecture of numerous biologically active molecules.[1] 5,6-Dimethylpyrazine-2-carboxylic acid (CAS No. 13515-06-5) is a distinguished member of this family, featuring a pyrazine ring substituted with two methyl groups and a carboxylic acid moiety. This unique arrangement makes it a highly valuable intermediate, particularly in the pharmaceutical industry where it serves as a key precursor for synthesizing drugs such as the third-generation antidiabetic agent glipizide and the antihyperlipidemic agent acipimox.[2][3] Its structure is also leveraged in the agrochemical sector to enhance the metabolic stability of active ingredients.[4] This guide delves into the essential chemical attributes of this compound, offering a foundational understanding for its effective utilization in research and development.
Chapter 1: Molecular Structure and Physicochemical Properties
A compound's utility is fundamentally dictated by its structure and physical characteristics. The properties of 5,6-dimethylpyrazine-2-carboxylic acid are summarized below.
Caption: Chemical Structure of 5,6-Dimethylpyrazine-2-carboxylic Acid.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 5,6-dimethylpyrazine-2-carboxylic acid | [5] |
| CAS Number | 13515-06-5 | [5][6] |
| Molecular Formula | C₇H₈N₂O₂ | [4][7] |
| Molecular Weight | 152.15 g/mol | [5][6] |
| Appearance | Light yellow to brown or gray powder/crystals | [5] |
| Melting Point | 163 - 172 °C | [2][8] |
| Solubility | Soluble in water and polar organic solvents (e.g., Ethanol, DMSO); low solubility in non-polar solvents (e.g., hexane). | [9] |
| pKa | Not experimentally determined. Estimated to be in the range of 2.5-3.5 based on pyrazine-2-carboxylic acid. | |
| Purity | ≥95% | [5] |
| Solubility data is extrapolated from the parent compound, pyrazine-2-carboxylic acid. |
Chapter 2: Synthesis and Manufacturing Insights
The synthesis of 5,6-dimethylpyrazine-2-carboxylic acid is a critical process, with several established routes. The most prevalent industrial method involves the selective oxidation of a single methyl group on 2,5-dimethylpyrazine.
Causality in Synthesis: The Challenge of Selective Oxidation The primary challenge in synthesizing 5,6-dimethylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine lies in achieving mono-oxidation. The two methyl groups on the precursor are in chemically equivalent environments.[10] Using a strong oxidizing agent like potassium permanganate (KMnO₄) without careful control can lead to the oxidation of both methyl groups, resulting in the formation of the undesired by-product, pyrazine-2,5-dicarboxylic acid.[8] Therefore, the reaction yield is highly dependent on the precise stoichiometric control of the oxidizing agent. Limiting the molar ratio of KMnO₄ to 2,5-dimethylpyrazine is a key strategy to favor the formation of the desired monocarboxylic acid.[10]
Caption: General workflow for the synthesis of 5,6-dimethylpyrazine-2-carboxylic acid.
Experimental Protocol: Multi-Step Synthesis from 2,5-Dimethylpyrazine
This protocol is adapted from a patented method and offers an alternative route with high selectivity.[8]
Step 1: Single Nitrogen Oxidation
-
To a 1000 mL reaction flask, add 108 g of 2,5-dimethylpyrazine, 450 mL of water, 2.0 g of sodium tungstate, and 2 mL of sulfuric acid.
-
Heat the mixture to 70°C.
-
Add 114 g of 30% hydrogen peroxide dropwise over 2 hours, maintaining the temperature at 70°C.
-
Continue to stir the reaction at 70°C for an additional 6 hours.
-
The resulting product is 2,5-dimethylpyrazine-1-oxide.
Step 2: Acetic Anhydride Rearrangement
-
In a 500 mL flask, add 24.8 g of the 2,5-dimethylpyrazine-1-oxide from Step 1.
-
Add 250 mL of acetic anhydride.
-
Heat the mixture to reflux for 10 hours.
-
After cooling, recover the excess acetic anhydride and generated acetic acid under reduced pressure to obtain 2-acetoxymethyl-5-methylpyrazine as a residual oil.
Step 3: Hydrolytic Oxidation
-
In a 500 mL flask, dissolve 16.6 g of 2-acetoxymethyl-5-methylpyrazine from Step 2 in 50 mL of water containing 0.5 g of sodium hydroxide.
-
Control the temperature at 20-25°C.
-
Slowly add a solution of 15.8 g of potassium permanganate in 300 mL of water dropwise.
-
Upon completion, proceed with standard work-up including filtration of manganese dioxide, acidification of the filtrate to precipitate the product, followed by crystallization to yield 5,6-dimethylpyrazine-2-carboxylic acid.
Chapter 3: Spectroscopic and Analytical Characterization
Robust analytical characterization is essential for confirming the identity and purity of 5,6-dimethylpyrazine-2-carboxylic acid. Below are the expected spectroscopic signatures.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Frequency / m/z | Rationale |
| ¹H NMR | Aromatic H | δ 8.5 - 9.0 ppm (singlet) | The proton on the pyrazine ring is deshielded by the electronegative nitrogen atoms and the aromatic ring current.[11] |
| Methyl H (C5-CH₃) | δ 2.5 - 2.7 ppm (singlet) | Protons on a methyl group attached to an aromatic ring.[12] | |
| Methyl H (C6-CH₃) | δ 2.5 - 2.7 ppm (singlet) | Similar environment to the other methyl group, may be slightly shifted. | |
| Carboxylic Acid H | δ 10 - 13 ppm (broad singlet) | Highly deshielded acidic proton, signal often broad due to hydrogen bonding and exchange.[13] | |
| ¹³C NMR | Carbonyl C (C=O) | δ 160 - 180 ppm | Characteristic for a carboxylic acid carbonyl carbon.[13][14] |
| Aromatic C (C2, C3, C5, C6) | δ 140 - 160 ppm | Aromatic carbons in a nitrogen-containing heterocycle. | |
| Methyl C (-CH₃) | δ 20 - 25 ppm | Typical range for methyl carbons attached to an sp² carbon. | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 152 | Corresponds to the molecular weight of the compound.[7] |
| Key Fragments | m/z 135 ([M-OH]⁺) m/z 107 ([M-COOH]⁺) | Loss of a hydroxyl radical from the carboxylic acid group. Loss of the entire carboxyl group (decarboxylation).[15][16] | |
| IR Spectroscopy | O-H Stretch | 2500 - 3300 cm⁻¹ (broad) | Characteristic broad absorption of a hydrogen-bonded carboxylic acid.[13] |
| C=O Stretch | 1680 - 1725 cm⁻¹ (strong) | Carbonyl stretch of the carboxylic acid.[13] | |
| C=N, C=C Stretch | 1450 - 1600 cm⁻¹ | Aromatic ring stretching vibrations. | |
| C-H Stretch | 2900 - 3000 cm⁻¹ | Aliphatic C-H stretching from the methyl groups. |
Chapter 4: Chemical Reactivity and Derivatization Potential
The reactivity of 5,6-dimethylpyrazine-2-carboxylic acid is dominated by its carboxylic acid functionality, making it an excellent substrate for forming amides and esters, which are common linkages in pharmaceuticals.
Caption: General reaction scheme for amide synthesis.
Protocol: Amide Bond Formation using a Coupling Reagent
This method provides a direct route to amides, avoiding the need to first synthesize a more reactive acid chloride.[17]
-
In a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1 equivalent of 5,6-dimethylpyrazine-2-carboxylic acid in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add 1.1 equivalents of the desired primary or secondary amine.
-
Add 1.2 equivalents of a coupling reagent (e.g., EDCI or T3P) and, if needed, a catalyst/base such as DMAP or HOBt (0.1-1.0 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, perform an aqueous work-up to remove the coupling by-products and unreacted starting materials.
-
Purify the resulting amide product using column chromatography or recrystallization.
Expertise Insight: The choice of coupling reagent is crucial. Reagents like T3P are often preferred as they generate water-soluble by-products, simplifying the purification process significantly.[18]
Chapter 5: Applications in Drug Discovery and Development
The pyrazine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] 5,6-Dimethylpyrazine-2-carboxylic acid serves as a direct embodiment of this principle.
Its most prominent role is as a non-negotiable intermediate in the synthesis of major pharmaceuticals.[2] For example, it is amidated with a specific sulfonamide-containing amine to produce Glipizide, a widely used sulfonylurea drug for treating type 2 diabetes. Similarly, it is a precursor to Acipimox, a nicotinic acid derivative used to lower triglyceride levels.
Caption: The central role of the title compound in synthesizing key drugs.
The broader family of pyrazine carboxylic acid derivatives has been explored for a wide range of therapeutic activities, including antimycobacterial, antifungal, anticancer, and anti-inflammatory properties, making this core a valuable starting point for new drug discovery campaigns.[18][19]
Chapter 6: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | [5][20] |
| Pictogram | GHS07 (Exclamation Mark) | [20] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5][20] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][20][21] |
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[22]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20]
-
Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C.[4][5][23] The storage area should be cool, dry, and away from incompatible substances.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
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